

An In-depth Technical Guide to 2-[(3-Fluorobenzyl)oxy]benzaldehyde

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Compound of Interest

Compound Name:	2-[(3-Fluorobenzyl)oxy]benzaldehyde
CAS No.:	6455-94-3
Cat. No.:	B1268634

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **2-[(3-Fluorobenzyl)oxy]benzaldehyde** (CAS No. 172685-67-5). While its isomers, particularly 4-[(3-Fluorobenzyl)oxy]benzaldehyde, are well-documented as key intermediates in pharmaceutical synthesis, the ortho isomer remains a compound of significant research interest. This document synthesizes known data with expert-driven predictions based on established chemical principles to serve as a foundational resource. We will delve into its molecular structure, propose a robust synthetic protocol via Williamson ether synthesis, predict its spectral signatures (NMR, IR, MS), and discuss its reactivity profile and potential applications in medicinal chemistry and materials science.

Introduction and Chemical Identity

2-[(3-Fluorobenzyl)oxy]benzaldehyde is an aromatic aldehyde distinguished by a 3-fluorobenzyl ether moiety at the ortho position of the benzaldehyde ring. This substitution pattern imparts unique steric and electronic properties compared to its more commonly cited

meta and para isomers.[1][2] The presence of the aldehyde group offers a reactive handle for a multitude of organic transformations, while the fluorinated benzyl ether group can influence molecular conformation, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery.[3][4]

Isomeric Context

It is critical to differentiate the target compound, 2-[(3-fluorophenyl)methoxy]benzaldehyde, from its isomers.[1][5][6] The para isomer, 4-[(3-Fluorobenzyl)oxy]benzaldehyde, is a well-known precursor in the synthesis of Safinamide, a drug used for Parkinson's disease.[7][8] This extensive documentation for the para isomer often overshadows the other positional isomers. The distinct ortho positioning of the ether linkage in our compound of interest is expected to introduce significant differences in reactivity and biological activity due to steric hindrance and potential intramolecular interactions.

Molecular Structure

The structure consists of a benzaldehyde core where the hydroxyl group of salicylaldehyde has been alkylated with a 3-fluorobenzyl group.

Caption: Molecular structure of **2-[(3-Fluorobenzyl)oxy]benzaldehyde**.

Physicochemical Properties

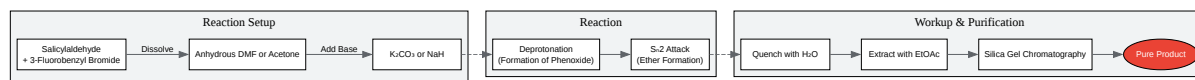
While extensive experimental data for the 2-isomer is sparse, its fundamental properties can be reliably predicted or are shared with its isomers.

Property	Value	Source
CAS Number	172685-67-5	[6][9]
Molecular Formula	C ₁₄ H ₁₁ FO ₂	[5]
Molecular Weight	230.23 g/mol	[1]
Appearance	Predicted: Colorless to light yellow liquid or low-melting solid	Inferred
Boiling Point	356.6 ± 22.0 °C (Predicted)	[10]
Density	1.211 ± 0.06 g/cm ³ (Predicted)	[10]
Solubility	Predicted: Soluble in common organic solvents (e.g., CH ₂ Cl ₂ , EtOAc, Acetone); Insoluble in water	Inferred
XLogP3-AA	2.9 (Predicted for 3-isomer)	[1]

Synthesis and Purification

The most direct and reliable method for preparing **2-[(3-Fluorobenzyl)oxy]benzaldehyde** is the Williamson ether synthesis.[11][12] This S_N2 reaction involves the deprotonation of a phenol followed by alkylation with an alkyl halide.[13] For this specific target, salicylaldehyde (2-hydroxybenzaldehyde) serves as the phenolic precursor and 3-fluorobenzyl bromide is the alkylating agent.[14]

Proposed Synthetic Workflow



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Caption: Workflow for Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for similar syntheses.[15][16]

- **Reagent Preparation:** To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add salicylaldehyde (1.0 eq.). Dissolve the aldehyde in anhydrous N,N-dimethylformamide (DMF) or acetone (approx. 0.2 M concentration).
- **Deprotonation:** Add anhydrous potassium carbonate (K_2CO_3 , 1.5 eq.) to the solution. For a faster reaction, sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) can be used, but requires more stringent anhydrous conditions.[16] Stir the suspension at room temperature for 30 minutes.
- **Alkylation:** Add 3-fluorobenzyl bromide (1.1 eq.) dropwise to the reaction mixture at room temperature.[17]
- **Reaction Monitoring:** Heat the reaction to 60-80 °C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting salicylaldehyde is consumed (typically 4-8 hours).
- **Workup:** Cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure **2-[(3-Fluorobenzyl)oxy]benzaldehyde**.

Analytical Characterization: Predicted Spectral Data

The following spectral characteristics are predicted based on the known effects of the constituent functional groups in NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be highly characteristic.
 - Aldehyde Proton (-CHO): A singlet appearing far downfield, typically δ 9.8-10.5 ppm. This significant deshielding is due to the anisotropic effect of the carbonyl group.[18]
 - Benzylic Protons (-OCH₂Ar): A sharp singlet around δ 5.1-5.3 ppm, integrating to 2H.
 - Aromatic Protons: Two distinct sets of multiplets in the range of δ 6.9-7.9 ppm. The four protons on the benzaldehyde ring will show a complex splitting pattern due to the ortho substitution. The four protons on the 3-fluorobenzyl ring will also exhibit complex splitting, further complicated by coupling to the fluorine atom.[19]
- ^{13}C NMR: The carbon spectrum will provide confirmation of the carbon framework.
 - Carbonyl Carbon (C=O): A signal in the δ 189-195 ppm range.[20]
 - Benzylic Carbon (-OCH₂Ar): A peak around δ 69-72 ppm.
 - Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon attached to the ether oxygen (C2 of the benzaldehyde ring) will be significantly downfield. The carbons on the fluorinated ring will show C-F coupling, which is diagnostic.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretch. Key expected absorption bands include:[21][22]

Wavenumber (cm ⁻¹)	Vibration	Intensity
~3050-3100	Aromatic C-H Stretch	Medium-Weak
~2820 & ~2720	Aldehyde C-H Stretch (Fermi doublet)	Weak, but diagnostic
~1690-1705	Aromatic C=O Stretch (conjugated)	Strong, Sharp
~1580-1600	Aromatic C=C Stretch	Medium
~1240-1260	Aryl-Alkyl Ether C-O Stretch (asymmetric)	Strong
~1100-1150	C-F Stretch	Strong

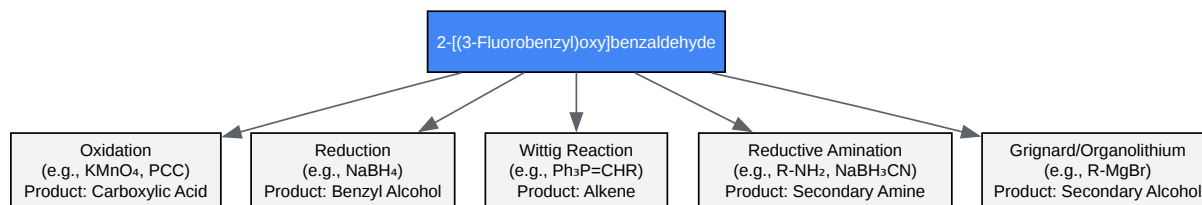
Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion (M⁺): m/z = 230.07.
- Major Fragments:
 - m/z = 109: [C₇H₆F]⁺, corresponding to the 3-fluorobenzyl cation, formed by cleavage of the ether bond. This is often a base peak for benzyl ethers.[\[23\]](#)[\[24\]](#)
 - m/z = 121: [C₇H₅O₂]⁺, corresponding to the 2-oxy-benzaldehyde radical cation.
 - m/z = 91: Tropylium ion [C₇H₇]⁺, from the benzyl fragment.[\[25\]](#)
 - M-1 (m/z = 229): Loss of the aldehydic hydrogen.
 - M-29 (m/z = 201): Loss of the -CHO group.

Reactivity Profile

The chemical behavior is dictated primarily by the aldehyde functional group.



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Caption: Key reactions involving the aldehyde group.

- Oxidation: The aldehyde can be easily oxidized to the corresponding 2-[(3-Fluorobenzyl)oxy]benzoic acid using standard oxidizing agents like potassium permanganate (KMnO_4) or Jones reagent.
- Reduction: Selective reduction to the corresponding benzyl alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH_4).
- Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles. This includes Grignard reagents to form secondary alcohols and the formation of cyanohydrins.
- Condensation Reactions: It can undergo condensation reactions like the Wittig reaction to form alkenes, or Claisen-Schmidt condensation with ketones to form chalcones.
- Imine/Schiff Base Formation: It will react with primary amines to form imines (Schiff bases), which can be further reduced in a reductive amination protocol to form secondary amines. This is a cornerstone reaction in medicinal chemistry for library synthesis.[7]

Potential Research Applications

Given its structure, **2-[(3-Fluorobenzyl)oxy]benzaldehyde** is a promising scaffold for several research areas:

- Pharmaceutical Intermediates: As an analog of the Sildenafil precursor, this compound could be used to synthesize novel enzyme inhibitors (e.g., for MAO-B) or receptor modulators where the substitution pattern is key to selectivity and potency.[2]

- Agrochemicals: Substituted benzaldehydes are common precursors for pesticides and herbicides.
- Materials Science: The aldehyde functionality allows it to be incorporated into polymers or used in the synthesis of dyes and optical materials.
- Probe Synthesis: It can be used to synthesize chemical probes for studying biological systems, where the fluorinated ring can serve as a ^{19}F NMR tag for in-situ monitoring.

Safety and Handling

No specific safety data exists for this compound. However, based on related structures like 3-fluorobenzyl bromide and other aromatic aldehydes, the following precautions are advised:[26]

- General Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[27]
- Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed. Lachrymatory properties are possible.
- Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.

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